5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl-
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Overview
Description
“5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl-” is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl-” typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives and triazole precursors. The reaction conditions may involve:
Catalysts: Transition metal catalysts like palladium or copper.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes:
Purification: Techniques like recrystallization or chromatography.
Safety Measures: Handling of hazardous reagents and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development: Potential use as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Pyridazine Derivatives: Compounds with variations in the pyridazine ring.
Uniqueness
“5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl-” is unique due to its specific substitution pattern and the presence of hydroxyethyl and methyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
71647-48-8 |
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Molecular Formula |
C13H21N3O4 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1,7-bis(2-hydroxyethyl)-4-methyl-2,4,6-triazatricyclo[5.2.2.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C13H21N3O4/c1-14-10(19)15-12(6-8-17)2-3-13(5-4-12,7-9-18)16(15)11(14)20/h17-18H,2-9H2,1H3 |
InChI Key |
YEHNTVJCYFUEDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C3(CCC(N2C1=O)(CC3)CCO)CCO |
Origin of Product |
United States |
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